

# The CLEC2D-CD161 Axis: A Technical Guide to a Key Immune Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CD161     |           |
| Cat. No.:            | B15569029 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between C-type Lectin Domain Family 2 Member D (CLEC2D), also known as Lectin-Like Transcript 1 (LLT1), and its receptor, **CD161** (NKR-P1A). This axis represents a critical, yet complex, immune checkpoint that modulates the activity of both the innate and adaptive immune systems. Understanding the nuances of this interaction is paramount for the development of novel immunotherapies in oncology and autoimmune diseases.

## Core Interaction: Molecular and Biophysical Properties

CLEC2D (LLT1) is a type II transmembrane protein belonging to the C-type lectin-like receptor superfamily.[1] It is expressed as a disulfide-bonded homodimer on the surface of various immune cells upon activation, including B cells, dendritic cells, monocytes, and T cells, as well as on various tumor cells.[1][2][3][4][5] Its cognate receptor, **CD161** (NKR-P1A), is also a type II transmembrane C-type lectin-like protein, expressed as a homodimer on Natural Killer (NK) cells, and subsets of T cells, including CD8+ T cells, CD4+ T helper 17 (Th17) cells, and innate-like T cells.[3][6][7][8][9]

The binding affinity of the CLEC2D-**CD161** interaction is relatively low, which is a characteristic feature of many interactions within the Natural Killer Cell Receptor (NKR) family. This low



affinity suggests that the avidity of the interaction, influenced by the clustering of receptors and ligands at the immunological synapse, plays a crucial role in signal transduction.

## **Quantitative Binding Data**

The interaction between CLEC2D and **CD161** has been characterized biophysically, primarily through surface plasmon resonance (SPR). The reported dissociation constants (Kd) are in the micromolar range, indicating a transient interaction.

| Parameter                     | Value    | Method                                | Cell<br>Types/Proteins                             | Reference |
|-------------------------------|----------|---------------------------------------|----------------------------------------------------|-----------|
| Dissociation<br>Constant (Kd) | 48 μΜ    | Surface Plasmon<br>Resonance<br>(SPR) | Recombinant<br>human CLEC2D<br>and CD161           | [2]       |
| Dissociation<br>Constant (Kd) | 53 μΜ    | Surface Plasmon<br>Resonance<br>(SPR) | Recombinant<br>human CLEC2D<br>and CD161           | [10]      |
| Dissociation<br>Constant (Kd) | 48-52 μΜ | Surface Plasmon<br>Resonance<br>(SPR) | Recombinant wild type and mutant CLEC2D with CD161 | [10]      |

## **Signaling and Functional Consequences**

The functional outcome of CLEC2D-**CD161** engagement is highly context-dependent, varying significantly between different immune cell lineages. This functional duality positions the axis as a nuanced regulator of immune responses.

### Inhibitory Signaling in NK Cells and CD8+ T Cells

In Natural Killer (NK) cells, the interaction between CLEC2D on target cells and **CD161** on the NK cell surface transmits an inhibitory signal.[1][3][11][12] This inhibition suppresses the cytotoxic activity of NK cells against target cells, including cancer cells.[1][3][11][12] Several studies have demonstrated that tumor cells upregulate CLEC2D as a mechanism of immune evasion, thereby protecting themselves from NK cell-mediated lysis.[1][13][14] Blocking this







interaction with monoclonal antibodies against either CLEC2D or **CD161** has been shown to restore NK cell cytotoxicity against various cancers, including triple-negative breast cancer, prostate cancer, and glioma.[1][11][12][13]

Similarly, in CD8+ T cells, particularly in the context of glioma, the CLEC2D-**CD161** pathway has been shown to be inhibitory, attenuating T cell-mediated cytotoxicity.[6][7][15]

A simplified representation of the inhibitory signaling pathway in NK cells is depicted below. While the precise downstream signaling intermediates are not fully elucidated, the pathway is known to counteract activating signals.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. e-century.us [e-century.us]
- 2. LLT1-CD161 Interaction in Cancer: Promises and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Functional Consequences of Interactions between Human NKR-P1A and Its Ligand LLT1 Expressed on Activated Dendritic Cells and B Cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Immunobiology roles of the human CD161 receptor in T cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunobiology roles of the human CD161 receptor in T cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunobiology roles of the human CD161 receptor in T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Basis for LLT1 Protein Recognition by Human CD161 Protein (NKRP1A/KLRB1) PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking LLT1 (CLEC2D, OCIL)-NKRP1A (CD161) interaction enhances natural killer cell-mediated lysis of triple-negative breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking LLT1 (CLEC2D, OCIL)-NKRP1A (CD161) interaction enhances natural killer cell-mediated lysis of triple-negative breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory CD161 Receptor Identified in Glioma-infiltrating T cells by Single Cell Analysis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The CLEC2D-CD161 Axis: A Technical Guide to a Key Immune Checkpoint]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569029#clec2d-llt1-as-a-ligand-for-cd161]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com